2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a cyclopropane ring and an amine functional group. Its molecular formula is C9H10ClF2N, and it has a molecular weight of approximately 201.64 g/mol. The presence of the difluorophenyl group significantly influences its chemical properties and potential biological activities. This compound is typically utilized in various chemical and pharmaceutical applications due to its intriguing structural characteristics and reactivity.
The synthesis of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves cyclopropanation reactions. A common method includes the reaction of 2,4-difluorobenzyl chloride with a cyclopropane derivative under basic conditions. Strong bases like sodium hydride or potassium tert-butoxide are often used to facilitate the formation of the cyclopropane ring. For industrial-scale production, catalytic processes using palladium or nickel complexes may enhance yield and purity, often employing continuous flow reactors for improved scalability and safety .
This compound finds applications in various fields:
Interaction studies involving 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride focus on its binding mechanisms with target proteins or enzymes. These studies aim to elucidate how structural features influence biological activity and pharmacokinetics. Understanding these interactions can provide insights into potential therapeutic applications and help optimize drug design strategies .
Several compounds share structural similarities with 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride | Contains a single fluorine atom | Simpler structure may lead to different reactivity |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Chiral center present | Potential for enantioselective synthesis |
| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Substituent position differs | May exhibit distinct biological properties |
The uniqueness of 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring and its cyclopropane structure, which contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a racemic mixture of enantiomers, formally designated as rac-(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride under IUPAC nomenclature. The molecular formula C₉H₁₀ClF₂N corresponds to a molecular weight of 205.63 g/mol. The structure comprises a cyclopropane ring fused to a 2,4-difluorophenyl group, with an amine functional group at the 1-position of the cyclopropane and a hydrochloride counterion (Table 1).
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | rac-(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride |
| Molecular Formula | C₉H₁₀ClF₂N |
| Molecular Weight | 205.63 g/mol |
| CAS Number | 1156491-08-5 |
| EC Number | 829-851-3 |
| SMILES | C1C(C1N)C2=C(C=C(C=C2)F)F.Cl |
The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences reactivity and conformational stability. X-ray crystallography of analogous arylcyclopropanes reveals a preference for the bisected conformation, where the cyclopropane’s distal C–C bond aligns with the aromatic π-system to maximize conjugation. This conformation optimizes electronic interactions between the cyclopropane’s bent σ-bonds and the fluorophenyl ring’s electron-withdrawing substituents.
Cyclopropane derivatives have been studied since the late 19th century, with cyclopropane itself first synthesized in 1881 via intramolecular Wurtz reactions. While cyclopropane’s use as an inhalational anesthetic (1930s–1980s) highlighted its biological activity, its flammability and instability limited clinical applications. Modern research focuses on functionalized cyclopropanes, particularly arylcyclopropanes, which exploit ring strain and stereoelectronic effects for targeted molecular interactions.
The introduction of fluorine into cyclopropane systems emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates. For example, ticagrelor, an antiplatelet agent, incorporates a structurally similar cyclopropane amine intermediate. The synthesis of 2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride builds on these advancements, leveraging fluorine’s electronegativity to fine-tune electronic and steric properties.
Fluorine substitution at the 2- and 4-positions of the phenyl ring profoundly alters the compound’s electronic profile. Fluorine’s high electronegativity induces electron withdrawal via inductive effects, reducing electron density at the aromatic ring and modulating π-π stacking interactions. Additionally, the 2,4-difluoro pattern minimizes steric hindrance while maximizing electronic effects, a balance critical for receptor binding in medicinal chemistry applications.
Table 2: Impact of Fluorine Substitution on Aromatic Systems
| Substitution Pattern | Electronic Effect | Biological Implications |
|---|---|---|
| 2-Fluoro | Moderate electron withdrawal | Enhanced metabolic stability |
| 4-Fluoro | Strong electron withdrawal | Improved receptor affinity |
| 2,4-Difluoro | Synergistic withdrawal | Optimal solubility and potency |
The 2,4-difluoro configuration also influences the molecule’s dipole moment, enhancing solubility in polar solvents like methanol. This property is advantageous in pharmaceutical formulations, where solubility correlates with bioavailability. Furthermore, fluorine’s small atomic radius allows minimal distortion of the aromatic ring’s geometry, preserving the cyclopropane’s conformational rigidity.